molecular formula C7H10O2 B3420279 Ethyl cyclobut-1-ene-1-carboxylate CAS No. 181941-46-8

Ethyl cyclobut-1-ene-1-carboxylate

Cat. No. B3420279
CAS RN: 181941-46-8
M. Wt: 126.15 g/mol
InChI Key: DKKIUDLHMPRWBE-UHFFFAOYSA-N
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Description

Ethyl cyclobut-1-ene-1-carboxylate is a chemical compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .


Synthesis Analysis

The synthesis of cyclobutane-containing compounds like Ethyl cyclobut-1-ene-1-carboxylate has seen significant advancements in recent years . Various strategies for the construction of cyclobutane rings have emerged, focusing on disconnection tactics employed to forge the four-membered rings .


Molecular Structure Analysis

The molecular structure of Ethyl cyclobut-1-ene-1-carboxylate consists of a cyclobutene ring attached to a carboxylate group . The InChI code for this compound is 1S/C7H10O2/c1-2-9-7(8)6-4-3-5-6/h4H,2-3,5H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl cyclobut-1-ene-1-carboxylate has a molecular weight of 126.16 . The compound should be stored at temperatures below -10 degrees Celsius .

Scientific Research Applications

Genotoxicity and Mutagenicity Studies

1-Ethyl-1-nitrosourea (ENU) Genotoxicity : ENU, a related ethylating agent, is studied for its genotoxic effects, causing mutations across various genetic systems and inducing tumors in mammals. This highlights the potential of ethyl derivatives in genetic and cancer research (Shibuya & Morimoto, 1993).

Ethylene Inhibition in Agriculture

1-Methylcyclopropene (1-MCP) Application : 1-MCP, an ethylene perception inhibitor, has been extensively researched for its ability to prolong the shelf life and maintain the quality of fruits and vegetables, underscoring the importance of ethylene inhibitors in agricultural science (Watkins, 2006).

Ethylene and Plant Growth

Role of ACC in Plant Biology : The study of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, reveals its underestimated significance in plant biology, signaling potential applications for ethylene-related compounds in enhancing plant growth and stress response (Van de Poel & Van Der Straeten, 2014).

Alkaloids and Bioactivity

Cyclobutane-Containing Alkaloids : Research into cyclobutane-containing alkaloids showcases a wide range of biological activities, including antimicrobial and antitumor properties, suggesting the potential for cyclobutane derivatives like Ethyl cyclobut-1-ene-1-carboxylate in drug discovery (Sergeiko et al., 2008).

Food and Beverage Safety

Ethyl Carbamate in Foods and Beverages : The review on ethyl carbamate, a compound related to Ethyl cyclobut-1-ene-1-carboxylate, discusses its occurrence and health impacts, highlighting the importance of chemical safety in food and beverage industries (Weber & Sharypov, 2009).

Safety and Hazards

The safety information for Ethyl cyclobut-1-ene-1-carboxylate indicates that it is potentially hazardous . The compound has been assigned the GHS02 and GHS07 pictograms, indicating that it is flammable and may cause skin irritation, eye irritation, and respiratory irritation .

Future Directions

Cyclobutane-containing natural products, including Ethyl cyclobut-1-ene-1-carboxylate, display fascinating architectures and potent biological activities . Therefore, the development of new strategies for the synthesis of these compounds is a promising area of future research .

properties

IUPAC Name

ethyl cyclobutene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-9-7(8)6-4-3-5-6/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKIUDLHMPRWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300645
Record name Ethyl 1-cyclobutene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181941-46-8
Record name Ethyl 1-cyclobutene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181941-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-cyclobutene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.2425 g (33.09 mmol) of 1-cyclobutenecarboxylic acid in 60 ml of dimethylformamide were added 12 ml (150 mmol) of ethyl iodide and 5.53 g (40 mmoL) of potassium carbonate, followed by 20 hours of stirring at room temperature. The reaction solution was poured into water and extracted with ether. The organic layer was washed with water and saturated brine and then dried over anhydrous sodium sulfate. By evaporating the solvent, 4.5267 g of the title compound was obtained as a mixture with ethyl iodide and ether.
Quantity
3.2425 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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